molecular formula C16H18N6O B11290766 N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11290766
M. Wt: 310.35 g/mol
InChI Key: AVICHOHWVUZNML-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenyl and prop-2-en-1-yl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolopyrimidine derivatives. Similar compounds include:

  • N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N4-(4-METHOXYPHENYL)-1-METHYL-N6-(ETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of N4-(4-METHOXYPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H18N6O/c1-4-9-17-16-20-14(13-10-18-22(2)15(13)21-16)19-11-5-7-12(23-3)8-6-11/h4-8,10H,1,9H2,2-3H3,(H2,17,19,20,21)

InChI Key

AVICHOHWVUZNML-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCC=C

Origin of Product

United States

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